molecular formula C3H6N4O B096915 2-(2H-tetrazol-5-yl)ethanol CAS No. 17587-08-5

2-(2H-tetrazol-5-yl)ethanol

Cat. No.: B096915
CAS No.: 17587-08-5
M. Wt: 114.11 g/mol
InChI Key: HVKDTPAQOXWHHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-tetrazol-5-yl)ethanol typically involves the reaction of an appropriate precursor with sodium azide under controlled conditions. . This reaction is usually carried out in the presence of a copper catalyst and under mild conditions, resulting in high yields of the desired tetrazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to ensure an eco-friendly synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(2H-Tetrazol-5-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(2H-Tetrazol-5-yl)ethanol is unique due to the presence of the ethanol group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

2-(2H-tetrazol-5-yl)ethanol, a compound with the molecular formula C3_3H6_6N4_4O and CAS number 17587-08-5, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The structure of this compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the hydroxyl group in the ethanol moiety enhances its solubility and interaction with biological systems.

Property Value
Molecular FormulaC3_3H6_6N4_4O
Molecular Weight102.10 g/mol
CAS Number17587-08-5
SolubilitySoluble in water

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have shown that tetrazole derivatives can possess significant antimicrobial properties. For instance, some derivatives have demonstrated cytotoxic effects against specific cancer cell lines, suggesting potential as anticancer agents.

2. Antioxidant Properties
The compound's antioxidant capabilities have been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in biological systems .

3. Neuroprotective Effects
Recent investigations suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuronal apoptosis .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Interaction with Biological Targets: The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their activity.
  • Influence on Signaling Pathways: Research indicates that this compound may interfere with key signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound, against a range of bacterial strains. Results indicated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.05 mg/mL.
  • Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, treatment with this compound significantly reduced neuronal death and improved cell viability compared to control groups .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKDTPAQOXWHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301236
Record name 2h-tetrazole-5-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17587-08-5
Record name 17587-08-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2h-tetrazole-5-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
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